

Application Notes and Protocols for Compound X (Rapamycin)

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Compound of Interest

Compound Name: Samanine
Cat. No.: B1199487

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound originally isolated from the bacterium *Streptomyces hygroscopicus*.^[1] It is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine protein kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.^{[2][3]} Rapamycin functions by first forming a complex with the intracellular receptor FK506-binding protein-12 (FKBP12).^[1] This FKBP12-rapamycin complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).^[4] Due to its critical role in modulating the mTOR signaling pathway, rapamycin is extensively used in research to study a wide range of cellular processes and is in clinical development as an anticancer agent.^[1]

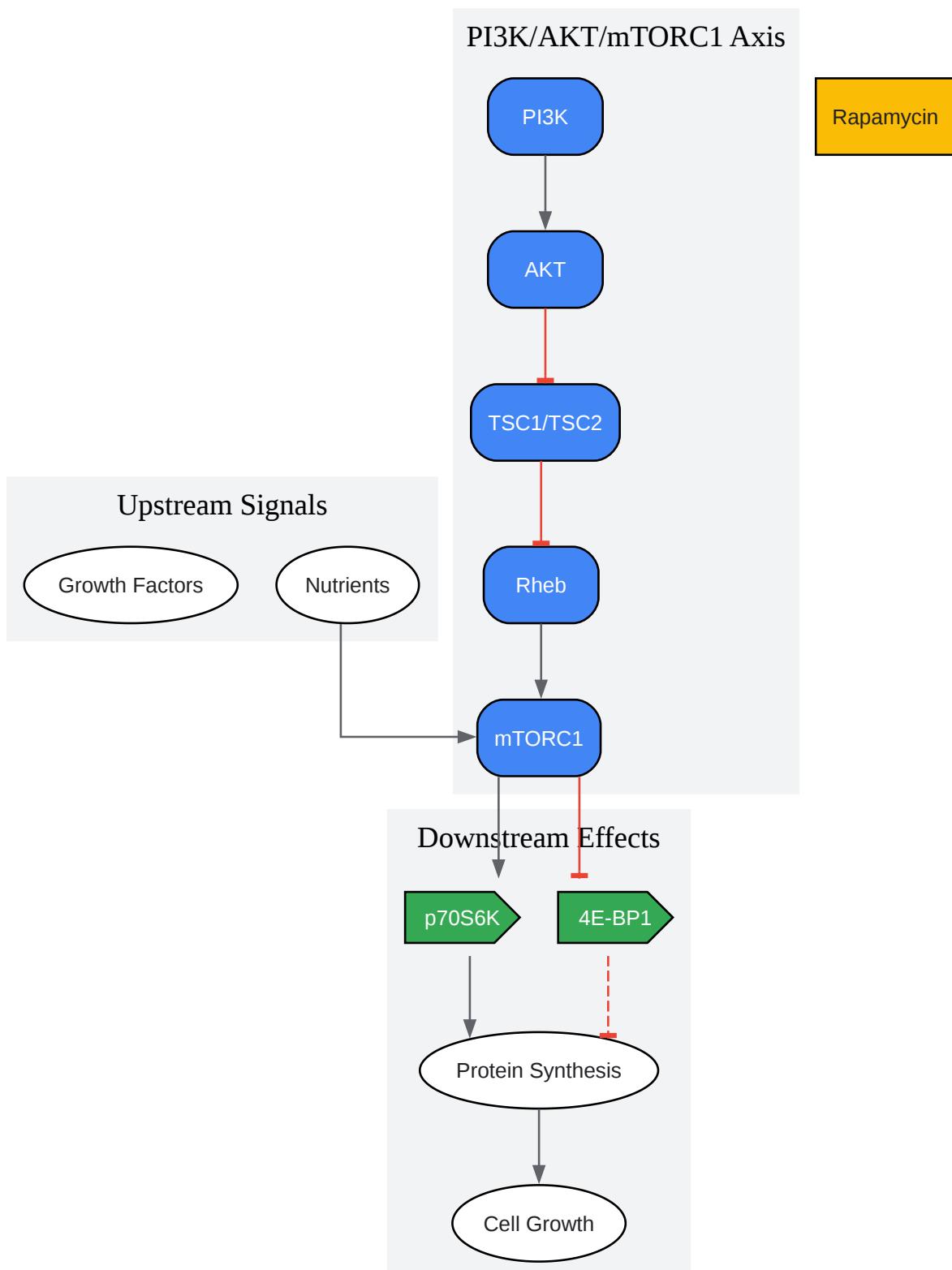
Mechanism of Action: mTOR Signaling Pathway

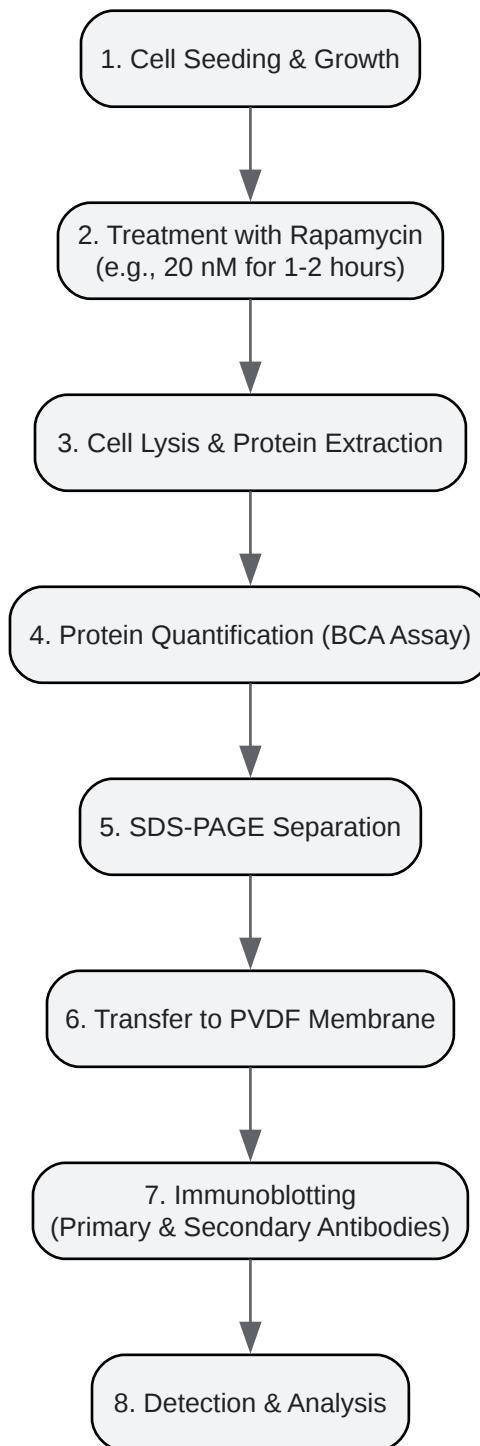
The mTOR protein kinase is a core component of two distinct multi-protein complexes: mTORC1 and mTORC2.^[5]

- mTORC1 is sensitive to rapamycin and integrates signals from growth factors (via the PI3K/AKT axis) and nutrients (like amino acids) to control protein synthesis, cell growth, and autophagy.^{[2][5]} Key downstream targets of mTORC1 include S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).^[5]

- mTORC2 is generally considered less sensitive to acute rapamycin treatment, although prolonged exposure can inhibit its assembly and function in certain cell types.[5][6] It is crucial for cell survival and cytoskeletal organization, partly by phosphorylating and activating AKT.[2]

Rapamycin's primary mechanism is the inhibition of mTORC1. The FKBP12-rapamycin complex binds to the FRB domain of mTOR, preventing it from interacting with its substrates and thereby blocking downstream signaling.[1][7]





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